3,3'-DIFLUOROBIPHENYL

Analytical Chemistry Quality Control Isomer Identification

3,3'-Difluorobiphenyl is a symmetrically fluorinated biphenyl derivative (C12H8F2, MW 190.19) in which fluorine atoms occupy the 3 and 3' positions of the biphenyl scaffold. It is a colorless to light yellow liquid at room temperature (mp 7–8 °C), with a density of 1.21 g/cm³ and a boiling point of 130 °C at 14 mmHg.

Molecular Formula C12H8F2
Molecular Weight 190.19 g/mol
CAS No. 396-64-5
Cat. No. B1295032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-DIFLUOROBIPHENYL
CAS396-64-5
Molecular FormulaC12H8F2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=CC=C2)F
InChIInChI=1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
InChIKeyGAYJHUJLHJWCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Difluorobiphenyl (CAS 396-64-5) – Technical Baseline for Procurement & Analytical Standardization


3,3'-Difluorobiphenyl is a symmetrically fluorinated biphenyl derivative (C12H8F2, MW 190.19) in which fluorine atoms occupy the 3 and 3' positions of the biphenyl scaffold. It is a colorless to light yellow liquid at room temperature (mp 7–8 °C), with a density of 1.21 g/cm³ and a boiling point of 130 °C at 14 mmHg . The compound serves as a critical intermediate for the synthesis of ferroelectric liquid crystals, advanced materials, and as a building block in pharmaceutical and agrochemical research .

Why 3,3'-Difluorobiphenyl Cannot Be Replaced by Other Fluorinated Biphenyls in Demanding Applications


Fluorinated biphenyls are not a monolithic class; the position of fluorine substitution dramatically alters physicochemical and electronic properties. The 3,3'-substitution pattern confers a distinct dipole moment, liquid crystalline phase behavior, and chromatographic retention profile compared to 2,2'-, 4,4'-, or other positional isomers [1]. This positional specificity is critical for applications in ferroelectric liquid crystal displays, where the 3,3'-difluoro motif enables high voltage holding ratios and low threshold voltages that are not achievable with other isomers [2]. Simple replacement with a differently substituted fluorobiphenyl will result in altered material performance, incompatible physical state at operating temperatures, or failure to meet analytical purity and identification criteria [3].

Quantitative Differentiation of 3,3'-Difluorobiphenyl from Closest Analogs – Evidence for Scientific Selection


Chromatographic Retention as a Definitive Identity Marker vs. Isomeric Difluorobiphenyls

In gas and thin-layer chromatographic systems, 3,3'-difluorobiphenyl exhibits distinct relative retention behavior compared to other fluorinated biphenyl isomers. While retention generally decreases with increasing fluorine substitution for most isomers, 2,2'-difluorobiphenyl is a noted exception, showing the smallest RF on silica gel [1]. This chromatographic differentiation is essential because mass spectrometry alone cannot reliably distinguish difluorobiphenyl isomers due to nearly identical fragmentation patterns [2]. The unique retention time of 3,3'-difluorobiphenyl on a DB‑210‑CB capillary column (among 57 polyhalogenated biphenyls) provides a quantitative and reproducible method for verifying identity and purity [3].

Analytical Chemistry Quality Control Isomer Identification

Physical State at Ambient Temperature: Liquid vs. Solid Handling Advantage

3,3'-Difluorobiphenyl has a melting point of 7–8 °C, making it a liquid at room temperature (RT) . In contrast, the closely related 4,4'-difluorobiphenyl isomer melts at 88–90 °C and is a solid at RT, while 2,2'-difluorobiphenyl melts at 54–56 °C and is also a solid [1]. This liquid state simplifies volumetric dispensing, improves mixing with other liquid-phase components, and eliminates the energy and equipment costs associated with melting and maintaining solids in a molten state during large-scale syntheses or formulation processes .

Material Science Formulation Process Engineering

High Purity (>99%) Achievable via Patented Industrial Process

A patented industrial method for producing 3,3'-difluorobiphenyl achieves product purity exceeding 99% as determined by NMR analysis [1]. This high-purity grade is essential for applications in ferroelectric display devices, where even trace impurities can degrade voltage holding ratio and long-term reliability [2]. The process, which involves the reaction of 3-fluorophenylmagnesium halide with 1,2-dihaloethane catalyzed by a trivalent ferric salt, is both high-yielding and environmentally favorable compared to earlier methods that required harsher conditions or produced lower purity material .

Process Chemistry Scale-up Quality Assurance

Enabling High Voltage Holding Ratio in Ferroelectric Liquid Crystal Displays

3,3'-Difluorobiphenyl serves as the core scaffold for liquid crystalline compounds that exhibit a negative dielectric anisotropy, extremely high voltage holding ratio (VHR), and low threshold voltage [1]. The 3,3'-difluoro substitution pattern is critical for these properties; derivatives based on this motif demonstrate superior miscibility with other liquid crystal materials and a reduced tendency to form smectic phases, thereby ensuring stable nematic phase behavior over a wide temperature range . These performance characteristics are directly linked to the electronic effects of the 3,3'-difluoro substitution, which cannot be replicated by other fluorinated biphenyl isomers .

Liquid Crystal Display Technology Material Engineering

Primary Application Scenarios for 3,3'-Difluorobiphenyl Driven by Quantifiable Differentiation


Analytical Reference Standard and Isomer-Specific Method Development

Due to its unique chromatographic retention profile on DB‑210‑CB and silica gel phases, 3,3'-difluorobiphenyl is an essential reference standard for GC‑MS and HPLC methods designed to separate and quantify difluorobiphenyl isomers in environmental or synthetic mixtures [1]. Procurement of the 3,3'-isomer ensures accurate peak assignment and method validation, which is impossible using a mixed-isomer standard or a non-specific fluorobiphenyl [2].

Synthesis of Advanced Ferroelectric Liquid Crystal Materials

3,3'-Difluorobiphenyl is the key starting material for synthesizing derivatives with a 3,3'-difluorobiphenyl-4,4'-diyl core, which are patented for their high voltage holding ratio and low threshold voltage in TFT‑LCDs [1]. Material scientists and display manufacturers should procure this specific isomer to ensure the final liquid crystal composition meets performance specifications, as substitution with the 4,4'- or 2,2'-isomer would yield materials with inferior dielectric and phase behavior [2].

High-Purity Organic Synthesis in Pharmaceutical and Agrochemical R&D

As a versatile building block for Suzuki‑Miyaura and other cross-coupling reactions, the >99% purity grade of 3,3'-difluorobiphenyl (achievable via the CN106431824A process) minimizes side reactions and simplifies purification of downstream pharmaceutical intermediates [1]. For medicinal chemists, the liquid physical state at room temperature further streamlines reaction setup and reduces solvent usage compared to solid isomers [2].

Technical Documentation Hub

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